Spirendolol
Overview
Description
Spirendolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular diseases. The compound’s chemical formula is C21H31NO3, and it has a molar mass of 345.483 g/mol . This compound is known for its high affinity for metabolic beta-adrenoreceptors, which mediate glycogenolysis .
Scientific Research Applications
Spirendolol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving beta-blockers and their interactions with receptors.
Biology: this compound is studied for its effects on cellular processes mediated by beta-adrenoceptors.
Medicine: The compound is used in research focused on cardiovascular diseases, particularly in understanding the mechanisms of beta-blockers.
Industry: This compound is used in the development of new pharmaceuticals targeting beta-adrenoceptors
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spirendolol involves several key steps. The primary synthetic route includes the reaction of 4-(3-(tert-Butylamino)-2-hydroxypropoxy)spiro[3H-indene-2,1’-cyclohexane]-1-one with appropriate reagents under controlled conditions . The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition .
Chemical Reactions Analysis
Types of Reactions
Spirendolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of this compound .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker used for similar cardiovascular conditions.
Metoprolol: A selective beta-1 blocker with similar therapeutic uses.
Atenolol: A beta-1 selective blocker used in hypertension and angina.
Uniqueness of Spirendolol
This compound is unique due to its high affinity for metabolic beta-adrenoreceptors, which makes it more potent in mediating glycogenolysis compared to other beta-blockers . This property distinguishes it from other compounds like propranolol and metoprolol, which have different selectivity and potency profiles.
Properties
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-20(2,3)22-13-15(23)14-25-18-9-7-8-16-17(18)12-21(19(16)24)10-5-4-6-11-21/h7-9,15,22-23H,4-6,10-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBMSIZZTJEEIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC3(C2=O)CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867154 | |
Record name | 4'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[cyclohexane-1,2'-inden]-1'(3'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81840-58-6, 65429-87-0 | |
Record name | Spirendolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81840-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spirendolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065429870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[cyclohexane-1,2'-inden]-1'(3'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIRENDOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96789094BR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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